molecular formula C23H12F6N6O B8659870 2-Triazene-1-carboxamide, 1,3-bis(2-cyano-5-(trifluoromethyl)phenyl)-N-phenyl- CAS No. 58458-18-7

2-Triazene-1-carboxamide, 1,3-bis(2-cyano-5-(trifluoromethyl)phenyl)-N-phenyl-

Cat. No. B8659870
M. Wt: 502.4 g/mol
InChI Key: CXKRKFHHQMEKQL-UHFFFAOYSA-N
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Patent
US03976633

Procedure details

A mixture of 2.0 g. (5.2 mmol.) of 1,3-bis(2-cyano-5-trifluoromethylphenyl)triazene and 1.6 ml. of phenyl isocyanate in 20 ml. of ether is stirred at 25° for 48 hours. The precipitate is collected and recrystallized from ether to give 3-(N-phenylcarbamoyl)-1,3-bis(2-cyano-5-trifluoromethylphenyl)-triazene, m.p. 157°-158°.
Quantity
5.2 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([C:9]([F:12])([F:11])[F:10])=[CH:5][C:4]=1[N:13]=[N:14][NH:15][C:16]1[CH:21]=[C:20]([C:22]([F:25])([F:24])[F:23])[CH:19]=[CH:18][C:17]=1[C:26]#[N:27])#[N:2].[C:28]1([N:34]=[C:35]=[O:36])[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>CCOCC>[C:28]1([NH:34][C:35]([N:13]([C:4]2[CH:5]=[C:6]([C:9]([F:12])([F:11])[F:10])[CH:7]=[CH:8][C:3]=2[C:1]#[N:2])[N:14]=[N:15][C:16]2[CH:21]=[C:20]([C:22]([F:23])([F:24])[F:25])[CH:19]=[CH:18][C:17]=2[C:26]#[N:27])=[O:36])[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1

Inputs

Step One
Name
Quantity
5.2 mmol
Type
reactant
Smiles
C(#N)C1=C(C=C(C=C1)C(F)(F)F)N=NNC1=C(C=CC(=C1)C(F)(F)F)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 2.0 g
CUSTOM
Type
CUSTOM
Details
The precipitate is collected
CUSTOM
Type
CUSTOM
Details
recrystallized from ether

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(=O)N(N=NC1=C(C=CC(=C1)C(F)(F)F)C#N)C1=C(C=CC(=C1)C(F)(F)F)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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